molecular formula C9H14Cl2N2 B3251331 cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride CAS No. 2089292-20-4

cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride

Katalognummer B3251331
CAS-Nummer: 2089292-20-4
Molekulargewicht: 221.12
InChI-Schlüssel: VKRRIDXNPYPUIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cis-3-(3-pyridinyl)cyclobutanamine dihydrochloride, also known as CYT387, is a small molecule inhibitor of Janus Kinase (JAK) enzymes. It is a potential therapeutic agent for the treatment of various diseases such as myelofibrosis, leukemia, and other inflammatory disorders.

Wirkmechanismus

Cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride inhibits the activity of JAK enzymes, which are involved in the signaling pathway of cytokines and growth factors. JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene transcription. Inhibition of JAKs by cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride leads to a decrease in STAT activation and downstream signaling, resulting in the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In animal models, cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has been shown to reduce spleen size and improve hematopoietic function in myelofibrosis. cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has also been shown to reduce inflammation and improve survival in animal models of sepsis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride for lab experiments include its specificity for JAK inhibition, its potential therapeutic benefits in various diseases, and its availability as a small molecule inhibitor. The limitations of cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride for lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and administration.

Zukünftige Richtungen

For research on cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride include the development of more specific JAK inhibitors, the identification of biomarkers for patient selection, and the optimization of dosage and administration for clinical use. Additionally, the potential use of cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride in combination with other therapies for the treatment of cancer and inflammatory disorders should be explored.

Wissenschaftliche Forschungsanwendungen

Cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has been extensively studied for its therapeutic potential in various diseases. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses, cell proliferation, and differentiation. cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride has been shown to have potential therapeutic benefits in myelofibrosis, leukemia, and other inflammatory disorders.

Eigenschaften

IUPAC Name

3-pyridin-3-ylcyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-4-8(5-9)7-2-1-3-11-6-7;;/h1-3,6,8-9H,4-5,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRRIDXNPYPUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Pyridinyl)cyclobutyl]amine dihydrochloride

CAS RN

1521871-43-1
Record name 3-(pyridin-3-yl)cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride
Reactant of Route 2
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride
Reactant of Route 3
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride
Reactant of Route 4
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride
Reactant of Route 5
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride
Reactant of Route 6
cis-3-(3-Pyridinyl)cyclobutanamine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.